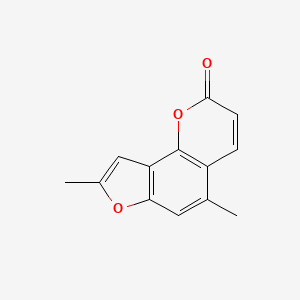![molecular formula C15H19N3O5 B13795176 tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 912843-70-0](/img/structure/B13795176.png)
tert-Butyl 2-{[(2-nitropyridin-3-yl)oxy]methyl}-2,5-dihydro-1H-pyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-NITRO-PYRIDIN-3-YL)OXYMETHYL-2,5-DIHYDRO-PYRROLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: is a complex organic compound that features a pyrrole ring substituted with a nitro-pyridine moiety and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-NITRO-PYRIDIN-3-YL)OXYMETHYL-2,5-DIHYDRO-PYRROLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Nitro-Pyridine Moiety: The nitro-pyridine group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a nitro compound under basic conditions.
Esterification: The carboxylic acid group on the pyrrole ring is then esterified using tert-butyl alcohol and an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO₃).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The nitro-pyridine moiety is particularly interesting for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
作用機序
The mechanism of action of 2-(2-NITRO-PYRIDIN-3-YL)OXYMETHYL-2,5-DIHYDRO-PYRROLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The nitro group could also participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
- 2-(2-Nitro-phenyl)oxymethyl-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester
- 2-(2-Nitro-thiophen-3-yl)oxymethyl-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, 2-(2-NITRO-PYRIDIN-3-YL)OXYMETHYL-2,5-DIHYDRO-PYRROLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the presence of the nitro-pyridine moiety, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
特性
CAS番号 |
912843-70-0 |
|---|---|
分子式 |
C15H19N3O5 |
分子量 |
321.33 g/mol |
IUPAC名 |
tert-butyl 2-[(2-nitropyridin-3-yl)oxymethyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C15H19N3O5/c1-15(2,3)23-14(19)17-9-5-6-11(17)10-22-12-7-4-8-16-13(12)18(20)21/h4-8,11H,9-10H2,1-3H3 |
InChIキー |
RLBYONPANQFITH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC=CC1COC2=C(N=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




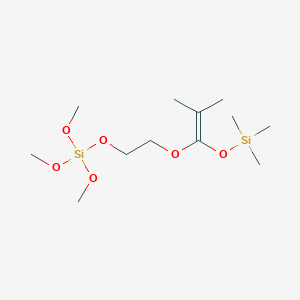

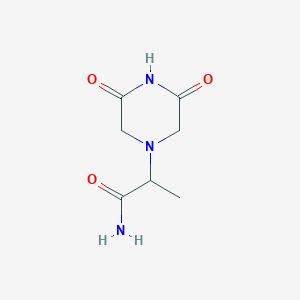
![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)
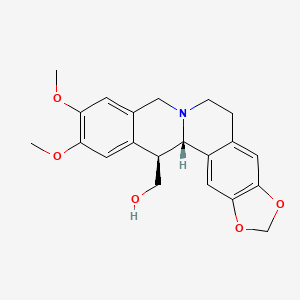
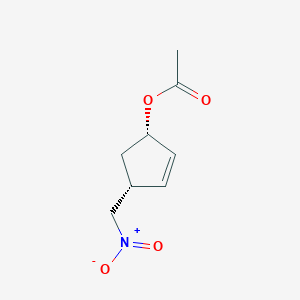
![N-[2-(ethylamino)ethyl]-N-methylacetamide](/img/structure/B13795154.png)
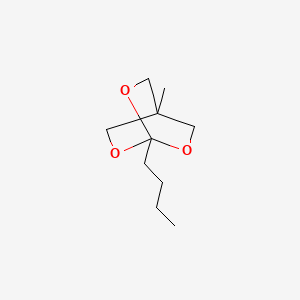
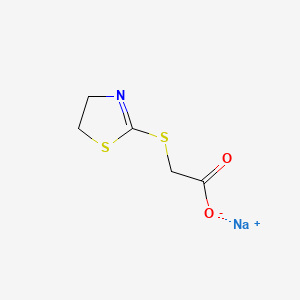
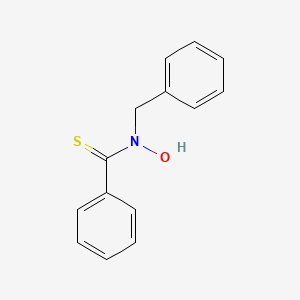
![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
